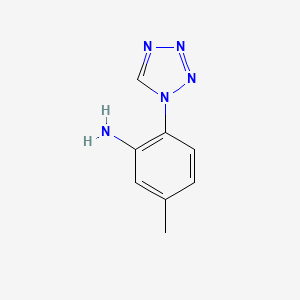
5-methyl-2-(1H-tetrazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-(1H-tetrazol-1-yl)aniline is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound's potential as a therapeutic agent is significant. Tetrazole derivatives are recognized for their diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds containing tetrazole rings exhibit antibacterial and antifungal properties. For instance, research indicated that certain derivatives demonstrated effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The anti-inflammatory properties of tetrazoles have been explored, with some studies suggesting that 5-methyl-2-(1H-tetrazol-1-yl)aniline may inhibit inflammatory pathways .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate its role as a modifier in polymer composites .
- Sensors : The compound's ability to form stable complexes with metal ions has led to investigations into its use in sensor applications for detecting heavy metals in environmental samples .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial activity of this compound derivatives revealed that certain modifications of the compound exhibited minimum inhibitory concentrations (MICs) as low as 0.37 μM against Candida glabrata, indicating strong antifungal potential .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Derivative A | 0.37 | Candida glabrata |
| Derivative B | 0.58 | Staphylococcus aureus |
| Derivative C | 0.45 | Escherichia coli |
Research conducted on the synthesis of tetrazole derivatives highlighted the efficiency of microwave-assisted methods, yielding high purity products with notable biological activities. The study found that derivatives synthesized using this method retained significant antimicrobial properties, further supporting the therapeutic potential of tetrazole-containing compounds .
Propriétés
Numéro CAS |
915921-33-4 |
|---|---|
Formule moléculaire |
C8H9N5 |
Poids moléculaire |
175.19 |
Nom IUPAC |
5-methyl-2-(tetrazol-1-yl)aniline |
InChI |
InChI=1S/C8H9N5/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Clé InChI |
YJHGQFPDVFRCGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C=NN=N2)N |
SMILES canonique |
CC1=CC(=C(C=C1)N2C=NN=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















